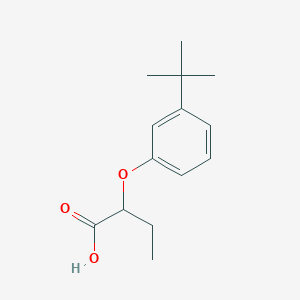

2-(3-Tert-butylphenoxy)butanoic acid

Beschreibung

2-(3-Tert-butylphenoxy)butanoic acid is a substituted butanoic acid derivative characterized by a phenoxy group at the second carbon of the butanoic acid backbone and a tert-butyl substituent at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its balanced hydrophobicity and electronic properties, which may influence binding affinity, metabolic stability, or material performance .

Eigenschaften

IUPAC Name |

2-(3-tert-butylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-7-10(9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUZSIUXDWNRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

2-(3-Tert-butylphenoxy)butanoic acid has various applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory or antioxidant agents.

Industry: It is used in the manufacture of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2-(3-Tert-butylphenoxy)butanoic acid exerts its effects depends on its specific application. For example, in antioxidant applications, it may act by scavenging free radicals, thereby preventing oxidative damage to cells. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following compounds share structural motifs with 2-(3-Tert-butylphenoxy)butanoic acid and are analyzed for comparative insights:

3-Methyl-2-phenylbutanoic acid (CAS: MFCD00021708)

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS: 55780-90-0)

Comparative Analysis

| Property | 2-(3-Tert-butylphenoxy)butanoic Acid | 3-Methyl-2-phenylbutanoic Acid | (2R,3S)-2-((tert-Boc-amino)-3-methylpentanoic Acid |

|---|---|---|---|

| Backbone structure | Butanoic acid | Butanoic acid | Pentanoic acid |

| Key substituents | 3-Tert-butylphenoxy (C₂) | Phenyl (C₂), methyl (C₃) | tert-Butoxycarbonyl (Boc) amino (C₂), methyl (C₃) |

| Functional groups | Ether, carboxylic acid | Carboxylic acid, alkyl/aryl | Carbamate (Boc), carboxylic acid |

| Steric bulk | High (tert-butyl) | Moderate (phenyl + methyl) | High (Boc group) |

| Polarity | Moderate (ether + carboxylic acid) | Low (non-polar phenyl) | Moderate (Boc + carboxylic acid) |

| Lipophilicity (logP)* | ~3.5 (estimated) | ~2.8 (estimated) | ~2.2 (estimated) |

| Acidity (pKa)* | ~4.5 (carboxylic acid) | ~4.8 (carboxylic acid) | ~4.3 (carboxylic acid) |

| Potential applications | Drug discovery, agrochemicals | Organic synthesis intermediate | Peptide synthesis, chiral building block |

*Estimated values based on substituent contributions.

Mechanistic and Electronic Differences

Electronic Effects

- 2-(3-Tert-butylphenoxy)butanoic Acid: The tert-butyl group donates electrons via induction, slightly reducing the acidity of the carboxylic acid compared to unsubstituted phenoxybutanoic acid. The phenoxy group allows resonance stabilization, enhancing stability .

- 3-Methyl-2-phenylbutanoic Acid: The phenyl group exerts a mild electron-withdrawing effect, increasing acidity relative to aliphatic analogs. However, the lack of an ether oxygen reduces polarity and solubility in aqueous media .

- (2R,3S)-Boc-amino-pentanoic Acid: The Boc group is electron-withdrawing, lowering the pKa of the carboxylic acid.

Steric and Conformational Impacts

- This rigidity may enhance selectivity in receptor binding.

- In contrast, the Boc group in the pentanoic acid analog creates a chiral center (C₂ and C₃), enabling enantioselective synthesis. The longer pentanoic chain increases molecular flexibility .

Biologische Aktivität

2-(3-Tert-butylphenoxy)butanoic acid (CAS No. 1157985-51-7) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic potential.

Chemical Structure and Properties

2-(3-Tert-butylphenoxy)butanoic acid is characterized by a butanoic acid moiety linked to a tert-butylphenoxy group. Its molecular formula is , with a molecular weight of 236.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of 2-(3-tert-butylphenoxy)butanoic acid can be attributed to several mechanisms:

- Enzyme Interaction : This compound may interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For example, it could influence enzymes related to lipid metabolism and detoxification processes.

- Cell Signaling Modulation : It has been suggested that this compound can modulate cell signaling pathways, particularly those involved in inflammation and cell proliferation. This modulation may occur through the alteration of transcription factors or epigenetic modifications.

Biological Effects

Research indicates that 2-(3-tert-butylphenoxy)butanoic acid exhibits several biological effects:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Cytotoxicity : In certain concentrations, this compound has demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

A review of recent studies highlights the biological relevance of 2-(3-tert-butylphenoxy)butanoic acid:

-

Cell Culture Studies : In vitro experiments have shown that treatment with this compound leads to a decrease in cell viability in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Observations MCF-7 (Breast Cancer) 15 Significant reduction in viability HeLa (Cervical Cancer) 20 Induction of apoptosis observed - Animal Models : In vivo studies using rodent models have indicated that administration of 2-(3-tert-butylphenoxy)butanoic acid can lead to reduced tumor growth rates compared to control groups.

- Mechanistic Insights : Research has demonstrated that the compound can inhibit the NF-kB signaling pathway, which is crucial for inflammation and cancer progression. This inhibition was confirmed through Western blot analysis showing decreased levels of phosphorylated NF-kB.

Toxicological Considerations

While the biological activity appears promising, it is essential to consider the toxicological profile of 2-(3-tert-butylphenoxy)butanoic acid:

- Dosage Dependency : The effects observed are often dose-dependent, with low doses exhibiting beneficial effects while higher doses may lead to toxicity.

- Long-term Exposure : Studies on chronic exposure have shown potential adverse effects on liver function, necessitating further investigation into safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.